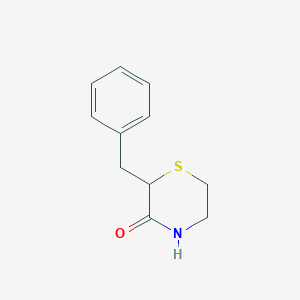

2-Benzylthiomorpholin-3-one

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-benzylthiomorpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NOS/c13-11-10(14-7-6-12-11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURFYZARYUCKCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(C(=O)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzylthiomorpholin 3 One and Its Analogues

Classical Synthetic Routes to the Thiomorpholin-3-one (B1266464) Core

Traditional synthetic approaches to the thiomorpholin-3-one core typically involve the sequential formation of bonds to construct the six-membered ring. These methods are well-established and rely on the cyclization of linear precursors containing the necessary nitrogen, sulfur, and carbonyl functionalities.

Cyclization Reactions Involving Sulfur-Containing Precursors and Amino Acid Derivatives

One fundamental strategy for constructing the thiomorpholin-3-one scaffold involves the use of amino acids that inherently contain a sulfur atom, such as cysteine. The unique chemistry of the thiol group in cysteine makes it a versatile precursor for building sulfur-containing heterocycles. nih.gov The synthesis can be initiated from a cysteine derivative, for example, L-cysteine methyl ester. nih.gov

The general approach involves two key steps:

N-Alkylation: The amino group of the cysteine derivative is alkylated using a reagent containing a two-carbon chain with a leaving group, such as 2-bromoethanol (B42945) or 2-bromoethyl acetate. This step forms an N-substituted cysteine derivative.

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization. This is typically achieved by activating the carboxylic acid group (e.g., by converting it to an acid chloride or using a coupling agent) which then reacts with the thiol group, or by promoting the reaction between the thiol and an ester. Peptides with an N-terminal cysteine can undergo intramolecular NCL (Native Chemical Ligation) to form cyclic peptides, a principle that can be adapted for small molecule synthesis. nih.govrsc.org The thiol group's high nucleophilicity is key to the ring-closure step. bachem.com

This pathway leverages the inherent chirality of the starting amino acid, providing a route to enantiomerically enriched thiomorpholin-3-ones.

Ring Closure Strategies Utilizing α-Halo Acyl Halides or Esters

A widely used and classical method for the synthesis of lactams and related heterocycles is the reaction between a bifunctional amine and an acyl halide or ester. For the thiomorpholin-3-one core, this involves the reaction of a β-mercaptoamine, such as cysteamine (B1669678), with an α-haloacetyl halide or a related derivative.

The reaction typically proceeds via a two-step sequence within a single pot:

Amide Formation: The highly nucleophilic amino group of cysteamine reacts with the α-halo acyl halide (e.g., α-bromoacetyl bromide) to form an N-(2-mercaptoethyl)-α-haloacetamide intermediate.

Intramolecular S-Alkylation: Under basic conditions, the thiol group is deprotonated to a thiolate, which then acts as an internal nucleophile. It attacks the carbon atom bearing the halogen, displacing it in an intramolecular SN2 reaction to close the six-membered ring and form the thiomorpholin-3-one product.

This strategy is efficient for producing the core thiomorpholinone structure, which can then be further functionalized. The intramolecular cyclization of halo-substituted precursors is a robust method for forming heterocyclic rings. researchgate.netnih.govulaval.ca

Multicomponent Reaction (MCR) Approaches to Thiomorpholinone Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all components, offer a highly efficient and atom-economical route to complex molecules like thiomorpholinones. baranlab.orgnih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for this purpose. mdpi.comnih.govresearchgate.net

Ugi Four-Component Reaction (Ugi-4CR): The Ugi reaction combines an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. nih.govmdpi.com To synthesize a thiomorpholinone scaffold, a bifunctional starting material is used. For instance, the reaction of an amino acid (providing the amine and carboxylic acid), a thiol-containing aldehyde (like mercaptoacetaldehyde), and an isocyanide can lead to a linear intermediate that subsequently cyclizes to form the thiomorpholin-3-one ring. The reaction is typically carried out in polar solvents, which supports the formation of polar intermediates. mdpi.com

Passerini Three-Component Reaction: The Passerini reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxyamide. nih.govresearchgate.net Similar to the Ugi reaction, by choosing starting materials with appropriate functionalities (e.g., a mercapto-functionalized aldehyde and an amino acid), a precursor amenable to cyclization into the thiomorpholinone core can be generated.

MCRs are highly valued in drug discovery for their ability to rapidly generate libraries of structurally diverse compounds from simple building blocks. nih.gov

| Methodology | Key Precursors | General Mechanism | Advantages | Disadvantages |

|---|---|---|---|---|

| Cyclization of Amino Acid Derivatives | Cysteine derivatives, 2-haloethanols | N-alkylation followed by intramolecular lactamization/thiolactone formation | Access to chiral products from the chiral pool | Multiple steps may be required |

| Ring Closure with α-Halo Acyl Halides | Cysteamine, α-haloacetyl halides | Acylation followed by intramolecular S-alkylation | Classical, reliable method using readily available materials | Can require harsh reagents |

| Multicomponent Reactions (MCRs) | Amino acids, mercaptoaldehydes, isocyanides | One-pot condensation and rearrangement (e.g., Ugi, Passerini) followed by cyclization | High efficiency, atom economy, and diversity generation | Reaction optimization can be complex |

Enantioselective Synthesis of Chiral 2-Benzylthiomorpholin-3-one

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, developing methods for the enantioselective synthesis of 2-substituted thiomorpholin-3-ones is of great importance. These approaches aim to control the formation of the stereocenter at the C2 position.

Asymmetric Induction Approaches

Asymmetric induction involves the use of a chiral influence during a reaction to favor the formation of one enantiomer or diastereomer over the other. This can be achieved through substrate control (using a chiral auxiliary) or reagent control (using a chiral catalyst).

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org For the synthesis of this compound, an auxiliary, such as one derived from (R)-phenylglycinol, could be attached to the nitrogen atom of the precursor. nih.govchim.it This chiral group would then sterically hinder one face of the molecule, directing the introduction of the benzyl (B1604629) group to the opposite face with high diastereoselectivity. After the stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product. Evans oxazolidinones and Oppolzer's camphorsultam are other well-known auxiliaries used in asymmetric synthesis. wikipedia.org

Catalytic Asymmetric Synthesis: This approach utilizes a chiral catalyst to create a chiral environment for the reaction, leading to the preferential formation of one enantiomer. nih.govnih.govresearchgate.net For instance, a chiral phosphoric acid could catalyze the reaction between precursors, guiding the formation of the C2 stereocenter with high enantioselectivity. nih.govresearchgate.netresearchgate.net Another strategy involves the asymmetric hydrogenation of an unsaturated precursor, such as a 2-benzylidenethiomorpholin-3-one, using a transition metal complex with a chiral ligand (e.g., Rhodium-phosphine catalysts). researchgate.net This method effectively reduces the double bond while setting the stereochemistry at the C2 position.

Chiral Resolution Techniques for Enantiomer Separation

Chiral resolution is the process of separating a racemic mixture (a 50:50 mixture of two enantiomers) into its individual, pure enantiomers. This is often employed when a direct asymmetric synthesis is not feasible or efficient.

Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic this compound (which is basic due to the nitrogen atom) with a chiral acid (a resolving agent), such as tartaric acid or di-p-toluoyl-D-tartaric acid (DPTTA). mdpi.comresearchgate.net This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, one of the salts will preferentially crystallize from a suitable solvent. mdpi.comresearchgate.net The crystallized salt is then separated by filtration, and the chiral resolving agent is removed by treatment with a base to afford the pure enantiomer of this compound.

Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, typically lipases or proteases, to differentiate between the two enantiomers of a racemate. nih.govmdpi.com For example, a lipase (B570770) can be used to selectively acylate one enantiomer of a racemic mixture in the presence of an acyl donor (e.g., isopropenyl acetate). mdpi.com This results in a mixture of the acylated enantiomer and the unreacted, non-preferred enantiomer. These two compounds, now being chemically different, can be easily separated using standard techniques like column chromatography. The acylated enantiomer can then be de-acylated to recover the pure enantiomer. This technique is valued for its high selectivity and environmentally friendly reaction conditions. google.comrsc.org

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with different solubilities using a chiral resolving agent. mdpi.com | Well-established, scalable, and cost-effective for industrial applications. researchgate.net | Success is dependent on finding a suitable resolving agent and crystallization conditions; theoretical maximum yield is 50% without a racemization/recycling step. |

| Enzymatic Kinetic Resolution | An enzyme selectively catalyzes a reaction on one enantiomer of the racemic mixture. nih.gov | High enantioselectivity, mild and environmentally friendly conditions, broad substrate scope for some enzymes. mdpi.com | Theoretical maximum yield is 50%; can require screening of multiple enzymes and conditions; enzyme cost can be a factor. |

Chemoenzymatic Synthetic Pathways

The integration of enzymatic processes with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a powerful strategy for producing complex molecules with high selectivity. While specific chemoenzymatic routes targeting this compound are not extensively documented, the principles can be applied based on syntheses of related heterocyclic structures.

Enzymes such as lipases are frequently used for the kinetic resolution of racemic intermediates, a key step in producing enantiomerically pure compounds. For instance, in the synthesis of a novel morpholine (B109124) analogue, lipase-catalyzed kinetic resolution of a racemic β-amino alcohol was a critical step, accomplished on a 10-gram scale via enantioselective transesterification. mdpi.com This process allows for the separation of enantiomers, providing chiral precursors for subsequent synthetic steps. mdpi.com

Furthermore, oxidoreductases play a role in the metabolism and potential synthesis of thiomorpholine (B91149) derivatives. L-amino acid oxidase, an enzyme purified from rat kidney, has been shown to catalyze the metabolism of L-thiomorpholine-3-carboxylic acid, a compound structurally related to the thiomorpholin-3-one core. nih.gov The enzyme facilitates the formation of an imine intermediate, demonstrating the potential for enzymatic transformations directly on the thiomorpholine ring. nih.gov Such enzymatic reactions could be harnessed in synthetic pathways to introduce specific functionalities or achieve desired stereochemistry under mild conditions.

Development of Novel Synthetic Strategies and Methodologies

The synthesis of the thiomorpholin-3-one core and its derivatives is an active area of research, with a focus on developing more efficient, selective, and sustainable methods.

Catalytic Approaches for Core Formation and Functionalization

Catalysis is central to modern organic synthesis, enabling efficient bond formation and functionalization. For thiomorpholin-3-ones, catalytic methods can be applied to both the formation of the heterocyclic core and the introduction of substituents.

Lewis acids have been shown to promote the tandem amidation–hydrothiolation sequence to furnish thiomorpholin-3-ones in a one-pot operation. researchgate.net In the synthesis of analogous C3-substituted morpholinones, catalysts such as Indium(III) and Zinc Chloride (ZnCl₂) have been effectively used. researchgate.net These catalysts facilitate cyclizative rearrangements to construct aza-quaternary centers, a challenging synthetic transformation. researchgate.net

Transition metal catalysis is also prominent. Palladium(II)/Copper(II) catalytic systems have been used for the one-pot synthesis of other N-heterocycles through a C-C/C-N bond-forming sequence. researchgate.net While not applied directly to this compound, these methods showcase the potential for transition metal-catalyzed cross-coupling reactions to build the core structure or introduce the benzylthio-substituent. A notable approach involves a transition metal complex, Ru(bpy)₃Cl₂, which acts as a photocatalyst to initiate radical thiol-ene reactions, a key step in forming the thioether linkage and the heterocyclic backbone. researchgate.net

Application of Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce environmental impact. Key strategies include the use of safer solvents, improving atom economy, and employing continuous manufacturing processes.

A significant advancement in the synthesis of the related compound thiomorpholine utilizes a continuous flow process. nih.govchemrxiv.orgnih.gov This approach is inherently safer as it handles hazardous materials, such as the vinyl chloride reactant and the half-mustard intermediate, in small volumes at any given time. nih.govresearchgate.net The synthesis is designed to be atom- and time-efficient, using low-cost, readily available starting materials like cysteamine hydrochloride and vinyl chloride. nih.gov

Other green chemistry tactics applicable to thiomorpholin-3-one synthesis include:

Solvent-Free and One-Pot Reactions: A Lewis acid-promoted tandem sequence provides thiomorpholin-3-ones in a one-pot, solvent-free operation, significantly reducing solvent waste. researchgate.net

Aqueous Reaction Media: The synthesis of other heterocyclic cores, such as isoindolin-1-ones, has been successfully performed in water, eliminating the need for volatile organic solvents. researchgate.net

Catalyst-Free Conditions: Developing reactions that proceed efficiently without a catalyst, such as the synthesis of certain isoindolin-1-one (B1195906) derivatives in water, represents a significant step towards a more sustainable process. researchgate.net

Photochemical and Electrochemical Synthetic Methods

Photochemical methods, which use light to initiate chemical reactions, offer mild and highly selective synthetic routes. The synthesis of the thiomorpholine core has been effectively achieved using a photochemical thiol-ene reaction. nih.govnih.govchemrxiv.orgacs.org This key step involves the reaction of cysteamine hydrochloride with vinyl chloride, initiated by a photocatalyst. nih.govnih.gov

Researchers have demonstrated that an inexpensive organic photocatalyst, 9-fluorenone, can be used in low amounts (0.1–0.5 mol %) to achieve quantitative yield of the intermediate. nih.govnih.govacs.org Alternatively, transition metal complexes like Ru(bpy)₃Cl₂ can be used to initiate the radical reaction under visible light. researchgate.net This photochemical approach is highly selective and avoids the byproducts associated with thermal initiation methods. researchgate.net

While specific electrochemical syntheses for this compound have not been detailed, electrosynthesis is a powerful green chemistry tool. It uses electricity as a traceless reagent to drive reactions, often under mild conditions. This methodology could potentially be applied to the cyclization or functionalization steps in the synthesis of the thiomorpholin-3-one scaffold.

Optimization Strategies for Yield and Purity in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing product yield and purity, which is essential for both laboratory-scale synthesis and industrial production. Key parameters that are typically optimized include temperature, solvent, catalyst loading, and reactant concentration.

In the continuous flow synthesis of thiomorpholine, a precursor to the thiomorpholin-3-one ring, several parameters were systematically optimized. nih.govchemrxiv.orgresearchgate.net The reaction was successfully performed under highly concentrated conditions (4 M), which improves process efficiency. nih.govnih.gov The concentration of the photocatalyst was reduced to as low as 0.1 mol% without compromising the quantitative yield of the intermediate product. chemrxiv.orgacs.org

| Parameter | Condition | Outcome | Reference |

| Reactant Concentration | 1 M vs 4 M | Yield increased from 58% to >98% at higher concentration. | chemrxiv.orgacs.org |

| Photocatalyst | 9-Fluorenone (0.1-0.5 mol %) | Quantitative yield of intermediate achieved with low catalyst loading. | nih.govnih.gov |

| Temperature | 6 °C vs 20 °C | Yield dropped significantly at lower temperatures (e.g., to 18%). | chemrxiv.orgresearchgate.net |

| Solvent Choice | Pyridine (B92270) vs Dichloroethane | Reaction switched from a mix of isomers to a single trans isomer. | nih.gov |

The choice of solvent can dramatically affect the purity of the product, particularly its stereochemistry. In the synthesis of a tetrahydroisoquinoline system, changing the solvent from benzene (B151609) or dichloroethane to pyridine resulted in a completely diastereoselective reaction, yielding only the desired trans isomer. nih.gov For purity, optimization can also focus on minimizing side-product formation by carefully controlling factors like catalyst concentration. In the synthesis of mercaptoesters, it was found that increasing the acid catalyst concentration led to a decrease in the purity of the desired product due to the formation of thioester-based side-products. researchgate.net

Process Chemistry Considerations and Scale-Up Methodologies for this compound Production

Scaling up a chemical synthesis from the laboratory bench to industrial production requires careful consideration of process safety, efficiency, and robustness. mt.com Continuous flow chemistry is a key enabling technology for the scale-up of reactions, particularly those involving hazardous reagents or intermediates.

The development of a telescoped, two-step continuous flow process for thiomorpholine production is a prime example of a scalable methodology. nih.govnih.gov The robustness of this process was demonstrated by running it continuously for 7 hours, achieving a stable and high yield (84% NMR yield, 54% isolated yield after non-optimized distillation). nih.govchemrxiv.org The system achieved a throughput of 1.8 g/h of thiomorpholine on a laboratory scale. nih.govacs.org For larger-scale industrial production, it was noted that using vinyl chloride as a liquid rather than a gas would be necessary to achieve higher production capacity. nih.govacs.org

Key considerations in process chemistry and scale-up include:

Process Safety: Understanding the heat of reaction and potential for thermal runaway is critical. mt.com Continuous flow reactors with their high surface-area-to-volume ratio offer superior heat transfer and control compared to batch reactors.

Telescoped Reactions: Combining multiple reaction steps into a single continuous sequence without isolating intermediates (telescoping) improves efficiency and reduces waste and manual handling. nih.gov

Process Analytical Technology (PAT): Implementing in-line monitoring techniques allows for real-time control of critical process parameters, ensuring consistent product quality during scale-up. mt.com

The successful demonstration of a multi-hour, stable continuous process for a key precursor highlights a viable path for the large-scale production of thiomorpholine-based compounds like this compound.

Chemical Reactivity and Transformations of 2 Benzylthiomorpholin 3 One

Reactions at the Ring Nitrogen Atom

The nitrogen atom in the thiomorpholin-3-one (B1266464) ring is a secondary amine and, as such, serves as a nucleophilic center. This nucleophilicity allows for the introduction of various substituents onto the nitrogen atom through alkylation and acylation reactions.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the thiomorpholine (B91149) ring can readily undergo N-alkylation when treated with alkyl halides. This reaction typically proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, leading to the formation of a C-N bond and the displacement of the halide ion. The reactivity of the alkyl halide is a key factor, with the general trend being R-I > R-Br > R-C.

Similarly, N-acylation can be achieved using a variety of acylating agents, such as acyl chlorides, acid anhydrides, and isocyanates. The reaction with acyl chlorides is particularly vigorous and results in the formation of an N-acyl derivative with the concomitant release of hydrogen chloride. These reactions are fundamental in diversifying the structure of the thiomorpholin-3-one core.

| Reagent Type | Example Reagent | Product Type |

| Alkyl Halide | Benzyl (B1604629) Bromide | N-Alkylthiomorpholin-3-one |

| Acyl Chloride | Acetyl Chloride | N-Acylthiomorpholin-3-one |

| Acid Anhydride (B1165640) | Acetic Anhydride | N-Acylthiomorpholin-3-one |

| Isocyanate | Phenyl Isocyanate | N-Carbamoylthiomorpholin-3-one |

Formation of N-Substituted Derivatives

Through N-alkylation and N-acylation reactions, a wide array of N-substituted 2-benzylthiomorpholin-3-one derivatives can be synthesized. For instance, the reaction with various substituted benzyl halides can introduce different aromatic moieties at the nitrogen position. Polymer-supported synthesis has also been employed for the preparation of N-acyl and N-sulfonyl thiomorpholine derivatives, highlighting the versatility of this reaction in combinatorial chemistry approaches. These modifications are crucial for tuning the physicochemical properties and biological activities of the parent compound.

Transformations Involving the Ring Sulfur Atom

The sulfur atom in the thiomorpholine ring, being a thioether, is susceptible to oxidation and can also act as a nucleophile, participating in addition and substitution reactions.

Sulfur Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom of the thiomorpholine ring can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation is typically achieved using controlled amounts of oxidizing agents. For instance, treatment with one equivalent of an oxidant like hydrogen peroxide or a peroxy acid at moderate temperatures generally yields the sulfoxide. The resulting sulfoxide introduces a chiral center at the sulfur atom.

Further oxidation of the sulfoxide with a stronger oxidizing agent or an excess of the same oxidant under more forcing conditions leads to the formation of the sulfone, where the sulfur atom is in its highest oxidation state. The oxidation state of the sulfur atom significantly influences the polarity, solubility, and biological properties of the molecule. For example, the oxidation of thiomorpholine-containing polymers to their sulfoxide derivatives has been shown to increase their water solubility.

| Product | Oxidizing Agent | Typical Conditions |

| Sulfoxide | Hydrogen Peroxide (1 eq.) | Room Temperature |

| Sulfone | Peroxy Acid (excess) | Elevated Temperature |

Nucleophilic Additions and Substitutions at Sulfur

The sulfur atom in the thioether linkage of this compound possesses lone pairs of electrons, rendering it nucleophilic. libretexts.orgmsu.eduopenstax.org This nucleophilicity allows it to react with electrophiles. A characteristic reaction of sulfides is their ability to attack alkyl halides in an SN2 fashion to form ternary sulfonium (B1226848) salts. libretexts.orgmsu.eduopenstax.org This reaction involves the sulfur atom acting as the nucleophile, leading to the formation of a new carbon-sulfur bond and a positively charged sulfur center. These sulfonium salts can then serve as alkylating agents themselves. openstax.org

While specific examples of nucleophilic additions and substitutions at the sulfur of this compound are not extensively documented, the inherent nucleophilicity of the thioether sulfur suggests its capability to participate in such transformations under appropriate conditions with suitable electrophiles. libretexts.orgmsu.eduopenstax.org

Reactivity of the Lactam Carbonyl Group

The lactam carbonyl group in this compound is an amide within a six-membered ring. While less reactive than the highly strained beta-lactams, this carbonyl group is still susceptible to nucleophilic attack and reduction.

One notable reaction involves the treatment of thiomorpholin-3-one with triethyl phosphite (B83602) in the presence of phosphoryl chloride. This reaction does not affect the carbonyl group directly but leads to the formation of a 1,1-bisphosphonate at the C2 position, adjacent to the carbonyl. nih.gov

More directly involving the carbonyl group is its reduction. The lactam carbonyl can be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the thiomorpholin-3-one ring into a fully saturated thiomorpholine ring. acs.orgchemrxiv.orgnih.gov This reduction is a key step in the synthesis of thiomorpholine from thiomorpholin-3-one. acs.orgchemrxiv.orgnih.gov

| Reaction Type | Reagent(s) | Product |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 2-Benzylthiomorpholine |

| Phosphonylation (at C2) | Triethyl phosphite, Phosphoryl chloride | 2-Benzyl-3,3-bis(diethylphosphonato)thiomorpholine |

Reactions at the α-Benzyl Position and Aromatic Modifications

Common electrophilic aromatic substitution reactions that could be performed on the benzyl moiety are listed below.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO3, H2SO4 | 2-(meta-Nitrobenzyl)thiomorpholin-3-one |

| Halogenation | Br2, FeBr3 | 2-(meta-Bromobenzyl)thiomorpholin-3-one |

| Friedel-Crafts Alkylation | R-Cl, AlCl3 | 2-(meta-Alkylbenzyl)thiomorpholin-3-one wikipedia.orglibretexts.orgbyjus.comlibretexts.orgmasterorganicchemistry.com |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | 2-(meta-Acylbenzyl)thiomorpholin-3-one wikipedia.orglibretexts.orgbyjus.comlibretexts.orgmasterorganicchemistry.com |

The benzylic position (the methylene group connecting the phenyl ring to the thiomorpholinone ring) is particularly reactive due to the stability of the resulting benzylic radical or carbocation intermediates.

Benzylic Bromination: Radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) is a common method for selectively brominating the benzylic position. chemistrysteps.commasterorganicchemistry.comchemistrysteps.comchadsprep.comreddit.comyoutube.comlibretexts.orgmdpi.comlibretexts.orgyoutube.com This would yield 2-(α-bromobenzyl)thiomorpholin-3-one, a versatile intermediate for further nucleophilic substitution reactions.

Benzylic Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can oxidize the benzylic methylene group to a carbonyl group, which in this case would likely lead to cleavage of the C-C bond. masterorganicchemistry.commdpi.comlibretexts.orgyoutube.com Milder oxidation methods might allow for the formation of 2-benzoylthiomorpholin-3-one.

| Reaction | Reagents | Product |

| Benzylic Bromination | NBS, radical initiator | 2-(α-Bromobenzyl)thiomorpholin-3-one |

| Benzylic Oxidation | Mild oxidizing agent | 2-Benzoylthiomorpholin-3-one |

Ring-Opening and Rearrangement Reactions of the Thiomorpholinone Core

The lactam ring of this compound can undergo ring-opening reactions under hydrolytic conditions. Both acidic and basic hydrolysis would cleave the amide bond, leading to the formation of the corresponding amino acid derivative, S-(2-aminoethyl)-3-phenyl-2-mercaptopropanoic acid. The hydrolysis of related bisphosphonate derivatives of thiomorpholin-3-one has been observed to occur under acidic conditions. acs.org

Rearrangement reactions of the thiomorpholinone core are also conceivable. For example, a Beckmann rearrangement could potentially occur if the carbonyl group is first converted to an oxime. wikipedia.orgmasterorganicchemistry.comchemistnotes.comorganic-chemistry.orgillinois.edu Treatment of the oxime with an acid or other promoting agent could induce a rearrangement to a seven-membered lactam.

Metal-Mediated and Catalytic Transformations

Transition metal catalysis can offer efficient and selective methods for the functionalization of this compound. While specific examples for this compound are limited, related heterocyclic systems have been shown to undergo various metal-catalyzed reactions.

Copper-catalyzed reactions, for instance, have been used in the synthesis of highly substituted morpholines through three-component reactions. nih.gov Similar strategies could potentially be adapted for the derivatization of the thiomorpholinone scaffold. Copper catalysis has also been employed for C-S bond formation between aldehydes and thiols. rsc.orgnih.gov Palladium-catalyzed cross-coupling reactions are another powerful tool that could be utilized if a suitable handle (e.g., a halide) is introduced onto the molecule, either on the aromatic ring or at the C2 position.

Structural Elucidation Methodologies for 2 Benzylthiomorpholin 3 One and Its Stereoisomers

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules. For 2-Benzylthiomorpholin-3-one, a combination of one-dimensional and advanced two-dimensional (2D) NMR techniques is required to assign all proton (¹H) and carbon (¹³C) signals and to deduce the molecule's connectivity and stereochemistry.

Two-dimensional NMR experiments are powerful for resolving complex spectra where 1D spectra show significant signal overlap. libretexts.org These techniques provide correlation data between different nuclei, either through chemical bonds or through space.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY spectra would reveal correlations between the proton at C2 and the methylene (B1212753) protons at C5, as well as between the protons of the morpholine (B109124) ring and the benzyl (B1604629) group, helping to trace the carbon framework.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. iupac.org It is invaluable for assigning the ¹³C signals based on the previously assigned ¹H signals. Each cross-peak in an HSQC spectrum of this compound would correspond to a specific C-H bond.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). iupac.org HMBC is crucial for piecing together the molecular structure by connecting fragments. For instance, it can show correlations from the benzylic protons to the quaternary carbon C2 and to the carbons of the phenyl ring, confirming the S-benzyl group's attachment point.

Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. harvard.edu This is the primary NMR method for determining stereochemistry. For this compound, a NOESY or ROESY spectrum could show a spatial correlation between the proton at C2 and specific protons on the benzyl group, which would help to define the preferred conformation and the relative stereochemistry of the molecule.

Table 1: Hypothetical 2D-NMR Correlations for a Stereoisomer of this compound This table represents expected correlations and is for illustrative purposes, as specific experimental data for this compound is not publicly available.

| Technique | Correlating Protons/Carbons | Structural Information Deduced |

|---|---|---|

| COSY | H2 ↔ H5a/H5b | Connectivity within the thiomorpholine (B91149) ring |

| HSQC | H2 ↔ C2; H(benzyl) ↔ C(benzyl) | Direct C-H bond assignments |

| HMBC | H(benzyl) ↔ C2; H2 ↔ C3 (carbonyl) | Connectivity of the benzylthio group and adjacent carbonyl |

| NOESY | H2 ↔ H(benzyl ortho protons) | Relative stereochemistry and conformation around the C2-S bond |

To determine the enantiomeric purity of a chiral compound or to assign its absolute configuration, chiral resolving agents can be used in NMR spectroscopy. These agents, which can be chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), form transient diastereomeric complexes with the enantiomers of the analyte. This interaction results in separate, distinguishable signals for each enantiomer in the NMR spectrum, allowing for the determination of enantiomeric excess (ee). While powerful, specific application data for this compound with these reagents is not documented in available literature.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of a chiral molecule if a suitable single crystal can be grown. The crystal structure of a thiomorpholine derivative, for example, would unambiguously confirm the connectivity of the atoms and the conformation of the six-membered ring (e.g., chair, boat, or twist-boat). researchgate.netsciencepublishinggroup.com For this compound, a crystal structure would definitively establish the relative and absolute stereochemistry at the C2 position. Although no specific crystal structure for this compound is publicly available, data for related thiomorpholine and benzothiazinone structures have been reported, illustrating the power of this technique. researchgate.netresearchgate.net

Table 2: Illustrative Crystallographic Data Parameters for a Hypothetical Thiomorpholinone Derivative This table shows typical parameters obtained from an X-ray crystallography experiment.

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a=8.5 Å, b=12.1 Å, c=9.8 Å, β=95° |

| Flack Parameter | A value used to determine the absolute stereochemistry. A value near zero for the correct enantiomer. | 0.05(3) |

Circular Dichroism (CD) Spectroscopy for Chiral Recognition and Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure and can be used as a spectroscopic fingerprint for a specific enantiomer. By comparing the experimental CD spectrum of an unknown compound to the theoretically calculated spectrum for a known absolute configuration (e.g., R or S) using quantum chemical methods, the absolute configuration can be determined. nih.govunibe.ch This method is particularly useful when X-ray crystallography is not feasible. The chromophores within this compound, such as the carbonyl group and the phenyl ring, would give rise to characteristic CD signals that are diagnostic of its absolute stereochemistry.

Chromatographic Techniques for Enantiomeric Excess and Purity Assessment

Chromatographic methods are essential for separating enantiomers and quantifying the enantiomeric excess (ee) or purity of a chiral sample.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation of enantiomers. nih.govwvu.edu This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. mdpi.com Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are commonly effective for a wide range of chiral compounds. nih.gov For the analysis of this compound, a suitable chiral HPLC method would be developed by screening various CSPs and mobile phase conditions to achieve baseline separation of the (R)- and (S)-enantiomers. The relative peak areas in the resulting chromatogram would then be used to calculate the enantiomeric excess of the sample.

Table 3: Common Chiral Stationary Phases for HPLC

| CSP Type | Selector Examples | Typical Analytes |

|---|---|---|

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Aromatic compounds, amides, esters |

| Pirkle-type (π-acid/π-base) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Compounds with π-acidic or π-basic groups |

| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Amines, amino acids, carboxylic acids |

| Cyclodextrin-based | β-Cyclodextrin derivatives | Compounds that can form inclusion complexes |

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. However, direct analysis of this compound by GC can be challenging due to its relatively low volatility and the presence of a polar secondary amine group within the morpholine ring. These characteristics can lead to poor peak shape, tailing, and potential thermal degradation in the GC inlet and column. To overcome these limitations, derivatization is a common strategy employed to convert the analyte into a more volatile and thermally stable derivative.

For this compound and its stereoisomers, derivatization typically targets the active hydrogen on the nitrogen atom of the thiomorpholine ring. The formation of a less polar derivative enhances volatility and improves chromatographic performance.

Common Derivatization Strategies:

Silylation: This is one of the most prevalent derivatization techniques for compounds containing active hydrogens. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the amine hydrogen with a trimethylsilyl (B98337) (TMS) group. The resulting TMS derivative is significantly more volatile and less prone to adsorption on the GC column.

Acylation: Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) introduces a perfluoroacyl group. These derivatives are not only more volatile but are also highly electronegative, which makes them particularly suitable for sensitive detection using an electron capture detector (ECD).

Alkylation: While less common for this specific application, alkylation of the secondary amine is another potential derivatization route to increase volatility.

The choice of derivatization reagent depends on factors such as reaction speed, yield, and the stability of the resulting derivative. The derivatization reaction is typically carried out in an appropriate solvent, and the reaction conditions (temperature and time) are optimized to ensure complete conversion.

Once derivatized, the sample is injected into the gas chromatograph. The separation of the stereoisomers of the derivatized this compound can be achieved using a chiral capillary column. The choice of the chiral stationary phase is critical for achieving baseline separation of the enantiomers or diastereomers.

The table below summarizes typical GC conditions that could be employed for the analysis of a silylated derivative of this compound.

| Parameter | Condition |

| GC System | Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Column | Chiral capillary column (e.g., Cyclodextrin-based) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature 100 °C, ramped to 280 °C at 10 °C/min |

| Carrier Gas | Helium or Hydrogen |

| Detector Temperature | 300 °C (FID) or MS transfer line temperature |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis (Methodological Focus)

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of organic molecules. It provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through the analysis of fragmentation patterns.

Molecular Formula Confirmation:

High-resolution mass spectrometry (HRMS) is employed to accurately determine the molecular weight of this compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, the elemental composition can be deduced, which serves to confirm the molecular formula (C₁₁H₁₃NOS).

Fragmentation Pathway Analysis:

Electron ionization (EI) is a common ionization technique used in GC-MS that induces extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing a pattern of fragment ions that can be pieced together to deduce the structure of the parent molecule. The fragmentation of this compound is expected to proceed through several predictable pathways based on the functional groups present.

Key Fragmentation Pathways:

Alpha-Cleavage: This is a common fragmentation pathway for amines and sulfides. For this compound, alpha-cleavage can occur on either side of the sulfur or nitrogen atoms.

Cleavage of the benzyl-sulfur bond would result in the formation of a stable benzyl cation (m/z 91) or a tropylium (B1234903) ion, which is often the base peak in the mass spectra of benzyl-containing compounds.

Cleavage adjacent to the nitrogen atom within the ring can also occur.

Cleavage of the Thiomorpholine Ring: The heterocyclic ring can undergo fragmentation through various pathways. This can involve the loss of small neutral molecules such as ethylene (B1197577) (C₂H₄) or carbon monoxide (CO).

McLafferty Rearrangement: While less likely given the typical structure, if appropriate side chains were present, a McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the beta-bond.

The table below outlines the expected major fragment ions in the electron ionization mass spectrum of this compound.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 207 | [M]⁺ | Molecular Ion |

| 116 | [M - C₇H₇]⁺ | Loss of benzyl radical |

| 91 | [C₇H₇]⁺ | Benzyl cation / Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation pathways. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. This technique helps to establish connectivity between different parts of the molecule and confirms the proposed fragmentation mechanisms.

Computational and Theoretical Investigations of 2 Benzylthiomorpholin 3 One

Quantum Chemical Calculations of Electronic Structure and Properties

Density Functional Theory (DFT) Studies

No specific DFT studies on 2-Benzylthiomorpholin-3-one were found in the available literature.

Ab Initio Calculations

No specific ab initio calculation studies on this compound were found in the available literature.

Conformational Analysis and Energy Landscapes

Molecular Mechanics and Dynamics Simulations

No specific molecular mechanics or dynamics simulation studies on this compound were found in the available literature.

Prediction of Preferred Conformations and Stereoisomer Stability

No studies predicting the preferred conformations or stereoisomer stability of this compound were found in the available literature.

Biological and Pharmacological Investigations of 2 Benzylthiomorpholin 3 One: Mechanistic Insights

In Vitro Assays for Molecular Target Identification and Validation

In vitro assays are fundamental in pharmacology for identifying and validating the molecular targets of a compound. These assays can include enzyme inhibition studies and receptor binding assays to determine how a molecule interacts with specific biological components.

Enzyme Inhibition Studies (e.g., Proteases, Hydrolases, Phosphodiesterases)

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Studies investigating the inhibitory effects of a compound on specific enzymes like proteases, hydrolases, or phosphodiesterases can reveal its potential therapeutic applications. However, a thorough search of scientific databases and literature reveals no specific studies published on the inhibitory activity of 2-Benzylthiomorpholin-3-one against these or other enzyme classes. Therefore, its enzyme inhibition profile remains uncharacterized.

Receptor Binding Assays and Allosteric Modulation Studies

Receptor binding assays are used to determine the affinity of a ligand for a particular receptor. merckmillipore.comsigmaaldrich.com These studies, often using radiolabeled ligands, are crucial for understanding the pharmacodynamics of a compound. nih.gov Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) site, altering the receptor's affinity for its natural ligand. There is no available scientific literature detailing receptor binding assays or allosteric modulation studies conducted with this compound. Its affinity for any known receptor has not been reported.

Cellular Mechanistic Studies in Model Systems (e.g., Cell Lines)

Cellular mechanistic studies utilize in vitro models, such as cultured cell lines, to investigate how a compound affects cellular processes and pathways. These studies provide insight into the potential molecular mechanisms underlying a compound's biological effects.

Investigation of Specific Cellular Pathway Modulation (e.g., Apoptosis, Autophagy, Cell Cycle)

Apoptosis (programmed cell death), autophagy (a cellular degradation process), and the cell cycle are critical cellular pathways that are often modulated by bioactive compounds. nih.gove-century.us The interplay between these pathways is complex and can be a target for therapeutic intervention. nih.gov For instance, the modulation of signaling pathways such as p53 can influence apoptosis and autophagy. nih.gov Extensive searches have yielded no published research investigating the effects of this compound on apoptosis, autophagy, the cell cycle, or any other specific cellular signaling pathways in any model system.

Elucidation of Molecular Mechanisms of Action in vitro

Determining the precise molecular mechanism of action is a key goal in drug discovery and development. This involves identifying the specific molecular targets and the subsequent downstream effects that produce a pharmacological response. To date, there are no in vitro studies available that elucidate the molecular mechanism of action for this compound.

Studies on Antimicrobial Activity and Resistance Mechanisms in vitro

The antimicrobial potential of novel chemical entities is an area of significant research interest. In vitro studies typically assess a compound's ability to inhibit the growth of various microorganisms, such as bacteria and fungi. While related heterocyclic structures, such as 1,2-benzisothiazolin-3-one derivatives, have been investigated for their antimicrobial properties, there is no scientific data available on the antimicrobial activity of this compound. nih.gov Consequently, no studies on potential microbial resistance mechanisms to this specific compound have been conducted. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Probes

The exploration of the structure-activity relationships (SAR) of this compound is a crucial step in understanding its mechanism of action and in the rational design of more potent and selective analogs. SAR studies aim to identify the key structural motifs of the molecule that are essential for its biological activity and to understand how modifications to these features impact its pharmacological profile.

Design and Synthesis of Analogs for SAR Exploration

To probe the SAR of the this compound scaffold, a systematic medicinal chemistry approach is typically employed. This involves the design and synthesis of a library of analogs with targeted modifications at specific positions of the molecule. For the this compound core, the primary points of diversification for SAR exploration include:

Substitution on the Benzyl (B1604629) Ring: The aromatic ring of the benzyl group at the 2-position provides a key site for modification. Analogs are synthesized with various substituents at the ortho, meta, and para positions to investigate the influence of electronic effects (electron-donating and electron-withdrawing groups) and steric bulk on biological activity. For example, the introduction of small alkyl groups, halogens, or methoxy (B1213986) groups can significantly alter the lipophilicity and electronic nature of the benzyl moiety, potentially affecting its interaction with biological targets.

Alterations at the 2-Position: The nature of the substituent at the 2-position is critical. Analogs with different alkyl or aryl groups in place of the benzyl group are synthesized to determine the optimal size, shape, and lipophilicity for this position. This helps to define the steric and electronic requirements of the binding pocket of the biological target.

The synthesis of these analogs often involves multi-step reaction sequences. A common synthetic strategy for 2-substituted thiomorpholin-3-ones may start from commercially available starting materials like thioglycolic acid and an appropriate aziridine (B145994) or by constructing the ring through cyclization of a linear precursor. For instance, the reaction of an α-bromo ester with a β-amino thiol could be a viable route to the thiomorpholin-3-one (B1266464) core. Subsequent N-alkylation or other modifications can then be performed to introduce further diversity.

Correlation of Structural Features with Biological Activities

Once a library of analogs has been synthesized, they are subjected to a panel of biological assays to determine their activity. The data obtained from these assays are then analyzed to establish correlations between specific structural features and the observed biological effects. This analysis helps to build a comprehensive SAR model.

For a hypothetical series of 2-substituted thiomorpholin-3-one analogs, the following SAR trends might be observed:

| Analog | R1 (Benzyl Substitution) | R2 (2-Position Substituent) | Biological Activity (e.g., IC50, µM) |

| 1 | H | Benzyl | 5.2 |

| 2 | 4-Cl | Benzyl | 2.8 |

| 3 | 4-OCH3 | Benzyl | 8.1 |

| 4 | H | Phenyl | 15.6 |

| 5 | H | 2-Thienylmethyl | 4.5 |

Influence of Benzyl Substitution: The presence of an electron-withdrawing group (Cl) at the para-position of the benzyl ring (Analog 2) enhances activity compared to the unsubstituted analog (Analog 1). Conversely, an electron-donating group (OCH3) at the same position (Analog 3) leads to a decrease in activity. This suggests that the electronic properties of the benzyl ring play a significant role in the compound's interaction with its target, with a preference for an electron-deficient aromatic ring.

Importance of the Methylene (B1212753) Bridge: The reduced activity of the direct phenyl analog (Analog 4) compared to the benzyl analog (Analog 1) indicates that the methylene spacer between the thiomorpholin-3-one ring and the aromatic ring is crucial for optimal activity. This spacer may provide the necessary conformational flexibility for the molecule to adopt the correct orientation within the binding site.

Effect of Heterocyclic Rings: The comparable activity of the 2-thienylmethyl analog (Analog 5) to the parent benzyl compound (Analog 1) suggests that the phenyl ring can be replaced by certain heterocyclic systems without a significant loss of potency. This opens up avenues for further exploration of various heteroaromatic substituents to potentially improve properties such as solubility or metabolic stability.

In Vitro Bioavailability and Metabolic Stability Studies (e.g., Microsomal Stability)

The in vitro bioavailability and metabolic stability of a compound are critical parameters that influence its potential as a therapeutic agent. These studies are conducted early in the drug discovery process to identify compounds with favorable pharmacokinetic properties. Liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), are commonly used to assess metabolic stability.

In a typical microsomal stability assay, the test compound is incubated with liver microsomes (from human or other species) and a cofactor such as NADPH, which is required for the activity of most CYP enzymes. The concentration of the parent compound is monitored over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). The rate of disappearance of the compound is then used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).

A hypothetical metabolic stability study for this compound and some of its analogs might yield the following results:

| Compound | Structure | In Vitro Half-life (t½, min) in Human Liver Microsomes | Intrinsic Clearance (CLint, µL/min/mg protein) |

| This compound | 35 | 19.8 | |

| Analog A (4-Fluoro-benzyl) | 55 | 12.6 | |

| Analog B (N-methyl) | 20 | 34.7 |

The parent compound, this compound, exhibits moderate metabolic stability in human liver microsomes.

The introduction of a fluorine atom on the benzyl ring (Analog A) leads to a significant increase in the metabolic half-life and a corresponding decrease in intrinsic clearance. This is a common strategy in medicinal chemistry to block sites of metabolism, as the carbon-fluorine bond is very strong and less susceptible to enzymatic cleavage.

N-methylation of the thiomorpholinone ring (Analog B) results in a shorter half-life and higher intrinsic clearance, suggesting that the N-H group may not be a primary site of metabolism, and the addition of the methyl group may introduce a new metabolic soft spot or alter the compound's interaction with metabolic enzymes.

These in vitro metabolic stability data are invaluable for guiding the selection and further optimization of lead compounds. Compounds with higher metabolic stability are more likely to have better oral bioavailability and a longer duration of action in vivo.

Applications of 2 Benzylthiomorpholin 3 One in Complex Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

There is no specific information available in the scientific literature regarding the application of 2-Benzylthiomorpholin-3-one as a chiral building block in asymmetric synthesis. Chiral building blocks are essential for the stereocontrolled synthesis of complex molecules, particularly in the pharmaceutical industry where the chirality of a drug molecule is critical to its efficacy and safety. nih.govnih.govenamine.net The general importance of chiral N-heterocycles, such as morpholines, is well-established, with various asymmetric synthetic methods developed for their preparation. nih.govresearchgate.net However, studies detailing the use of the specific 2-benzyl substituted thiomorpholinone derivative in transferring its chirality to new molecules are not present in the reviewed literature.

Utilization as a Precursor to Advanced Heterocyclic Systems

No documented studies were found that describe the use of this compound as a precursor for the synthesis of more complex or advanced heterocyclic systems. Heterocyclic compounds are fundamental building blocks in medicinal chemistry, and the development of novel scaffolds is a continuous effort. nih.gov While reactions of the parent thiomorpholin-3-one (B1266464) scaffold are known, the specific conversion of the 2-benzyl derivative into other elaborate heterocyclic structures has not been reported.

Integration into Total Synthesis Strategies for Natural Products and Analogues

A review of the literature did not yield any examples of this compound being integrated into the total synthesis of natural products or their analogues. The total synthesis of complex natural products often relies on the strategic use of unique and functionalized building blocks to construct the target molecule efficiently. The absence of this compound in this context suggests it has not yet been identified as a key intermediate or fragment for such synthetic endeavors.

Development of Novel Organocatalysts Incorporating the Thiomorpholinone Scaffold

There is no evidence in the scientific literature of this compound or its derivatives being used to develop novel organocatalysts. Organocatalysis has emerged as a powerful tool in asymmetric synthesis, with catalysts often derived from chiral natural products or synthetically accessible chiral molecules. mdpi.com The design of new organocatalysts is an active area of research, but the thiomorpholinone scaffold, and specifically the 2-benzyl derivative, has not been reported as a platform for creating such catalysts.

Future Perspectives and Emerging Research Directions for 2 Benzylthiomorpholin 3 One

Advancements in Stereoselective and Sustainable Synthesis

Future research will likely focus on developing more efficient, stereoselective, and sustainable methods for the synthesis of 2-benzylthiomorpholin-3-one and its derivatives. Building upon existing methodologies for related heterocyclic compounds, several key areas for advancement can be identified.

Asymmetric Catalysis: The development of novel chiral catalysts, such as organocatalysts or transition-metal complexes, will be crucial for the enantioselective synthesis of this compound. The goal will be to achieve high yields and excellent enantiomeric excess (ee) while avoiding the use of stoichiometric chiral auxiliaries. Research in this area could draw inspiration from the successful asymmetric synthesis of other C3-substituted morpholinones, which has been achieved through methods like aza-benzilic ester rearrangements.

Sustainable and Green Chemistry Approaches: A significant future direction will be the incorporation of green chemistry principles into the synthesis of this compound. This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. A notable advancement in this area is the development of continuous flow processes for the synthesis of the parent thiomorpholine (B91149) scaffold, which is both time- and atom-efficient nih.gov. Applying such flow chemistry techniques to the multi-step synthesis of substituted derivatives like this compound could offer significant advantages in terms of scalability, safety, and waste reduction.

Solid-Phase and Polymer-Supported Synthesis: To facilitate the rapid generation of libraries of this compound analogs for biological screening, solid-phase synthesis methodologies will be of great interest. Polymer-supported synthesis has already been successfully employed for the stereoselective preparation of thiomorpholine-3-carboxylic acid derivatives nih.gov. Adapting these techniques for the synthesis of 2-substituted derivatives would enable high-throughput synthesis and purification, accelerating the drug discovery process.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Asymmetric Catalysis | High enantioselectivity, atom economy | Development of novel chiral catalysts |

| Continuous Flow Synthesis | Scalability, safety, reduced waste | Process optimization and telescoped reactions |

| Solid-Phase Synthesis | High-throughput library generation | Linker strategies and resin compatibility |

Exploration of Novel Chemical Transformations and Reactivity Patterns

The thiomorpholin-3-one (B1266464) core offers multiple sites for chemical modification, and future research is expected to uncover novel transformations and reactivity patterns for this compound.

Cascade Reactions and Skeletal Remodeling: A promising area of research is the use of cascade reactions to rapidly increase molecular complexity from the this compound scaffold. For instance, a cascade deconstructive esterification of thiomorpholinone-tethered alkenoic acids has been reported to yield functionalized 1,3-dienes, demonstrating the potential for skeletal remodeling of the thiomorpholinone ring nih.gov. Investigating similar cascade reactions starting from this compound could lead to the discovery of entirely new molecular architectures with unique biological properties.

Functionalization at Multiple Positions: Beyond the existing benzyl (B1604629) group at the C2 position, future work will likely explore selective functionalization at other positions of the thiomorpholin-3-one ring. This includes N-alkylation or N-arylation, oxidation of the sulfur atom to the corresponding sulfoxide (B87167) or sulfone, and reactions at the C5 and C6 positions. These modifications will be crucial for fine-tuning the physicochemical and pharmacological properties of the molecule.

Ring-Opening and Ring-Expansion Reactions: The inherent ring strain and the presence of multiple heteroatoms in the thiomorpholin-3-one ring make it a candidate for novel ring-opening and ring-expansion reactions mdpi.comacs.org. Such transformations could provide access to other important heterocyclic systems that are not easily accessible through conventional synthetic routes. For example, a thiol-mediated three-step ring expansion cascade has been used to convert indoles into functionalized quinolines, highlighting the potential of such strategies nih.gov.

Integration with Advanced Analytical and Computational Platforms for Deeper Mechanistic Understanding

A deeper understanding of the structure, conformation, and reactivity of this compound will be facilitated by the integration of advanced analytical and computational techniques.

Advanced Spectroscopic and Spectrometric Techniques: High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry will continue to be essential tools for the structural elucidation of this compound and its derivatives. Future research may employ more advanced NMR techniques, such as solid-state NMR and advanced 2D correlation experiments, to study the conformational dynamics and intermolecular interactions of these molecules.

Computational Chemistry and Molecular Modeling: Density Functional Theory (DFT) and molecular dynamics (MD) simulations are powerful tools for gaining insights into the electronic structure, conformational preferences, and reaction mechanisms of molecules ekb.egmdpi.commdpi.com. Future computational studies on this compound could be used to predict its reactivity, rationalize stereochemical outcomes of reactions, and model its interactions with biological targets. Such in silico studies can guide the design of new experiments and accelerate the discovery of novel derivatives with desired properties.

| Technique | Application for this compound | Expected Insights |

| Advanced NMR | Conformational analysis, study of intermolecular interactions | Understanding of dynamic behavior and binding modes |

| Mass Spectrometry | Structural elucidation, metabolite identification | Confirmation of structure and metabolic pathways |

| DFT Calculations | Electronic structure, reaction mechanisms | Prediction of reactivity and stereoselectivity |

| Molecular Dynamics | Conformational sampling, binding to biological targets | Elucidation of binding modes and structure-activity relationships |

Discovery of New Mechanistic Biological Activities and Molecular Targets

The thiomorpholine scaffold is known to exhibit a wide range of biological activities, and a key future direction for this compound will be the systematic exploration of its pharmacological profile to identify novel therapeutic applications.

Broad-Spectrum Biological Screening: Initial research will likely involve screening this compound against a diverse panel of biological targets to identify potential areas of activity. The thiomorpholine scaffold has been associated with anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities jchemrev.comresearchgate.net.

Target Identification and Mechanism of Action Studies: Once a promising biological activity is identified, subsequent research will focus on identifying the specific molecular target(s) and elucidating the mechanism of action. This will involve a combination of biochemical assays, cell-based studies, and proteomics approaches. For example, thiomorpholine derivatives have been identified as inhibitors of enzymes such as dipeptidyl peptidase IV (DPP-IV) and mTOR, with some compounds showing low micromolar IC50 values jchemrev.com.

Structure-Activity Relationship (SAR) Studies: The synthesis of a focused library of analogs of this compound will be crucial for establishing structure-activity relationships. By systematically modifying the benzyl group and other parts of the molecule, researchers can identify the key structural features required for optimal biological activity and selectivity.

| Compound Class | Biological Activity | Reported IC50 Values |

| Thiazolyl thiomorpholine | Cytotoxic (A549 and HeLa cells) | 10.1 µM and 30.0 µM, respectively nih.gov |

| Thiomorpholine derivatives | DPP-IV inhibition | 3.40 µmol/L to 6.93 µmol/L jchemrev.com |

| Thiomorpholine derivatives | Lipid peroxidation inhibition | As low as 7.5 µM jchemrev.comnih.gov |

| N-azole substituted thiomorpholine dioxide | Antioxidant activity | Greater than ascorbic acid nih.gov |

| Thiomorpholine-bearing compounds | mTOR and PI3Ka inhibition | 120 µM and 151 µM, respectively jchemrev.com |

Design of Next-Generation Chemical Probes and Methodological Tools for Biological Research

Beyond its potential as a therapeutic agent, this compound and its derivatives could be developed into valuable tools for chemical biology research.

Fluorescent Probes: The thiomorpholine moiety has been successfully incorporated into fluorescent probes for the detection of biologically important species. For example, a thiomorpholine-based fluorescent probe has been developed for the sensitive and selective detection of hypochlorous acid, a reactive oxygen species nih.gov. Future research could focus on designing this compound-based probes with tailored photophysical properties for imaging other analytes or for use in fluorescence-based assays.

Affinity-Based Probes and Chemical Proteomics: By incorporating a reactive group or a taggable handle onto the this compound scaffold, it could be converted into an affinity-based probe for identifying its protein targets in a cellular context. This chemical proteomics approach would be invaluable for elucidating its mechanism of action and discovering new biological roles.

Scaffolds for Fragment-Based Drug Discovery: The this compound core could serve as a starting point or a fragment in fragment-based drug discovery campaigns. Its well-defined three-dimensional structure and potential for derivatization make it an attractive scaffold for building more complex and potent inhibitors of various enzymes and receptors.

| Probe Type | Sensing Mechanism | Target Analyte | Reported Features |

| Thiomorpholine-NBD-Se | Photoinduced electron transfer (PET) | Hypochlorous acid (HOCl) | High sensitivity and selectivity, rapid fluorescence response nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。